4-Methyltetrahydro-2H-pyran-4-carbonitrile
Overview
Description
Preparation Methods
The synthesis of 4-Methyltetrahydro-2H-pyran-4-carbonitrile involves several synthetic routes. One common method includes the reaction of 4-methyl-2H-pyran with cyanogen bromide under controlled conditions . The reaction typically requires an inert atmosphere and temperatures ranging from 2-8°C . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
4-Methyltetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
4-Methyltetrahydro-2H-pyran-4-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyltetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, inhibiting their activity . Additionally, the pyran ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
4-Methyltetrahydro-2H-pyran-4-carbonitrile can be compared with other similar compounds such as:
2H-Pyran-4-carbonitrile: Lacks the methyl group, leading to different reactivity and biological activity.
4-Methyltetrahydro-2H-pyran-4-amine:
4-Methyltetrahydro-2H-pyran-4-carboxylic acid: The nitrile group is oxidized to a carboxylic acid, changing its reactivity and use in synthesis.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
4-Methyltetrahydro-2H-pyran-4-carbonitrile (CAS No. 856255-87-3) is a heterocyclic compound that has garnered interest in various fields of scientific research, particularly in medicinal chemistry. Its unique structural features, including a nitrile group, have led to investigations into its biological activity, including potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C₇H₉N
- Molecular Weight: 111.15 g/mol
- Structure: The compound consists of a pyran ring with a methyl group and a carbonitrile functional group, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This mechanism has implications for its use as an inhibitor in biochemical assays and therapeutic applications .
Antimicrobial Activity
Research has indicated that derivatives of the pyran scaffold exhibit significant antimicrobial properties. For instance, studies have shown that certain 4H-pyran derivatives demonstrate potent antibacterial effects against various Gram-positive bacteria, outperforming conventional antibiotics like ampicillin .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies on HCT-116 colorectal cancer cells revealed that specific derivatives could inhibit cell proliferation by targeting cyclin-dependent kinase 2 (CDK2), leading to apoptosis through caspase activation .
Antioxidant Properties
Antioxidant activity is another area where this compound derivatives have shown promise. Compounds derived from this scaffold have demonstrated significant DPPH scavenging activities, indicating their potential as antioxidant agents .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several 4H-pyran derivatives, including this compound. The results indicated that certain compounds exhibited lower IC50 values against tested bacterial strains compared to standard antibiotics, suggesting their potential as novel antimicrobial agents .
Compound | Bacterial Strain | IC50 (µM) | Comparison to Ampicillin |
---|---|---|---|
4g | Staphylococcus aureus | 12.5 | Lower |
4j | Escherichia coli | 15.0 | Lower |
Study on Antitumor Effects
In another study focusing on antitumor activity, derivatives of the compound were tested against HCT-116 cells. The findings revealed that some derivatives inhibited CDK2 activity and induced apoptosis at concentrations lower than those required for conventional chemotherapeutic agents .
Derivative | IC50 (µM) | Mechanism of Action |
---|---|---|
4d | 75.1 | CDK2 inhibition |
4k | 85.88 | Induction of apoptosis via caspase activation |
Properties
IUPAC Name |
4-methyloxane-4-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(6-8)2-4-9-5-3-7/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHJPJRYKCFRAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635033 | |
Record name | 4-Methyloxane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856255-87-3 | |
Record name | 4-Methyloxane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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